N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride
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Overview
Description
MRT68921 hydrochloride is a potent and specific inhibitor of Unc-51-like kinase 1 and Unc-51-like kinase 2 kinases. It is known for its ability to reduce Unc-51-like kinase 1 activity in cells and block autophagy induction. This compound is widely used in scientific research, particularly in studies related to autophagy and cancer therapy .
Mechanism of Action
Target of Action
MRT68921 (dihydrochloride) is a potent inhibitor of ULK1 and ULK2 . ULK1 and ULK2 are serine/threonine protein kinases that play a crucial role in the initial stages of autophagy .
Mode of Action
MRT68921 (dihydrochloride) interacts with ULK1 and ULK2, inhibiting their activity . This interaction results in the blockage of autophagy in cells . The compound’s autophagy-inhibiting capacity is specifically through ULK1 .
Biochemical Pathways
MRT68921 (dihydrochloride) affects the autophagy pathway by inhibiting ULK1 and ULK2 . This leads to the accumulation of stalled early autophagosomal structures, indicating a role for ULK1 in the maturation of autophagosomes as well as initiation . Additionally, MRT68921 blocks mTOR dependent autophagy .
Pharmacokinetics
It is mentioned that mrt68921 is a cell penetrant , suggesting it can cross cell membranes and reach its target sites within cells.
Result of Action
The inhibition of ULK1 and ULK2 by MRT68921 (dihydrochloride) leads to the blockage of autophagy in cells . This results in cytotoxic effects and acts on oxidative stress signals to kill cancer cells, making it an effective tumor therapy agent .
Biochemical Analysis
Biochemical Properties
MRT68921 (dihydrochloride) plays a significant role in biochemical reactions. It is a potent inhibitor of ULK1 and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively . This compound interacts with these enzymes to inhibit autophagy in cells .
Cellular Effects
MRT68921 (dihydrochloride) has profound effects on various types of cells and cellular processes. It reduces ULK1 activity in cells and blocks autophagy induction . It also influences cell function by acting on oxidative stress signals to kill cancer cells, making it an effective tumor therapy agent .
Molecular Mechanism
The molecular mechanism of MRT68921 (dihydrochloride) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by inhibiting ULK1 and ULK2 . It also blocks mTOR dependent autophagy .
Dosage Effects in Animal Models
The effects of MRT68921 (dihydrochloride) vary with different dosages in animal models
Metabolic Pathways
MRT68921 (dihydrochloride) is involved in metabolic pathways related to autophagy
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of MRT68921 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
MRT68921 hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
MRT68921 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Unc-51-like kinase 1 and Unc-51-like kinase 2 kinases.
Biology: Employed in cellular studies to investigate the role of autophagy in various biological processes.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce cytotoxicity and block autophagy in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting autophagy-related pathways
Comparison with Similar Compounds
Similar Compounds
MRT68921 dihydrochloride: Another form of MRT68921 with similar inhibitory properties.
Temozolomide: A DNA alkylating agent with antitumor activity and the ability to induce autophagy.
Vandetanib: A potent inhibitor of vascular endothelial growth factor receptor 2 and epidermal growth factor receptor, with autophagy-inducing properties.
Uniqueness
MRT68921 hydrochloride is unique due to its high specificity and potency in inhibiting Unc-51-like kinase 1 and Unc-51-like kinase 2 kinases. Its ability to block autophagy and induce cytotoxicity in cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N6O.ClH/c1-31-13-10-19-14-21(9-8-20(19)16-31)29-25-28-15-22(17-6-7-17)23(30-25)26-11-3-12-27-24(32)18-4-2-5-18;/h8-9,14-15,17-18H,2-7,10-13,16H2,1H3,(H,27,32)(H2,26,28,29,30);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEOGAWLKSVXHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=CC(=C2)NC3=NC=C(C(=N3)NCCCNC(=O)C4CCC4)C5CC5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2080306-21-2 |
Source
|
Record name | Cyclobutanecarboxamide, N-[3-[[5-cyclopropyl-2-[(1,2,3,4-tetrahydro-2-methyl-6-isoquinolinyl)amino]-4-pyrimidinyl]amino]propyl]-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2080306-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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